molecular formula C7H14BF3KNO2 B1452622 Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate CAS No. 926280-83-3

Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate

Cat. No. B1452622
M. Wt: 251.1 g/mol
InChI Key: PHWWWSABRPAZQS-UHFFFAOYSA-N
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Description

Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the formula KC4H9NHC(O)OCH2CH2BF3 . It is a white crystalline solid that is commonly used in organic synthesis as a protecting group for amines, enabling selective manipulation of amine functionality .


Molecular Structure Analysis

The molecular formula of this compound is C7H14BF3KO2N . The molecular weight is 251.1 g/mol . The InChI code is 1S/C8H14BF3NO2.K/c1-6(9(10,11)12)5-13-7(14)15-8(2,3)4;/h1,5H2,2-4H3,(H,13,14);/q-1;+1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known to be used in trifluoroborate derivative coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

  • Herbicide Residue Analysis : Crespo-Corral et al. (2008) explored the use of potassium tert-butoxide in derivatization reactions for analyzing carbamate and phenylurea herbicides. This method aids in determining herbicide residues in water samples using gas chromatography-mass spectrometry, offering an alternative to more hazardous reactions (Crespo-Corral et al., 2008).

  • Chemical Synthesis : Wu (2011) described a synthesis process involving tert-butyl carbamate, highlighting its role in protecting amino groups during the synthesis of complex organic compounds (Wu, 2011).

  • Crystallography and Molecular Structure : Oku et al. (2004) focused on the crystal structure of a tert-butyl carbamate compound. Their study provides insights into molecular conformations and hydrogen bonding patterns, which are essential for understanding the physical properties of these compounds (Oku et al., 2004).

  • Organic Synthesis : Pak and Hesse (1998) discussed the synthesis and selective deprotection of a complex polyamide derivative involving tert-butyl carbamate. This research contributes to the field of organic chemistry, particularly in the area of functional group transformations (Pak & Hesse, 1998).

  • Medicinal Chemistry : Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, which are precursors for β-secretase inhibitors, potentially relevant in treating diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).

  • Carbamate Synthesis : Zhang et al. (2018) reported on the use of potassium carbonate as a catalyst for the direct synthesis of carbamates from carbon dioxide, highlighting the significance of carbamates in various chemical industries (Zhang, Yuan, Fukaya, & Choi, 2018).

Safety And Hazards

The safety data sheet suggests handling the compound with gloves and avoiding breathing dust and contact with skin and eyes . It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BF3NO2.K/c1-7(2,3)14-6(13)12-5-4-8(9,10)11;/h4-5H2,1-3H3,(H,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWWWSABRPAZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCNC(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655186
Record name Potassium {2-[(tert-butoxycarbonyl)amino]ethyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate

CAS RN

926280-83-3
Record name Potassium {2-[(tert-butoxycarbonyl)amino]ethyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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